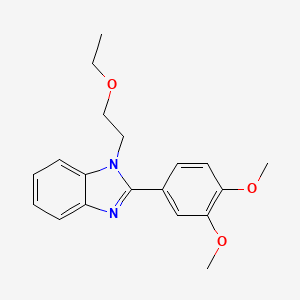![molecular formula C25H21Cl2N3O2 B11130881 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11130881.png)
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a dichlorobenzyl group, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with 2,4-dichlorobenzaldehyde under acidic conditions.
Attachment of the Dichlorobenzyl Group: The next step involves the introduction of the dichlorobenzyl group to the benzimidazole core. This can be done through a nucleophilic substitution reaction.
Formation of the Pyrrolidin-2-one Ring: The final step involves the formation of the pyrrolidin-2-one ring by reacting the intermediate with 3-methoxyphenylacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-(2,4-dichlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core and dichlorobenzyl group.
1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one: Similar structure but with a different substituent on the benzimidazole core.
Uniqueness
4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of the pyrrolidin-2-one ring and the methoxyphenyl group. These structural features may confer specific properties and activities that are not observed in similar compounds.
属性
分子式 |
C25H21Cl2N3O2 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H21Cl2N3O2/c1-32-20-6-4-5-19(13-20)29-15-17(11-24(29)31)25-28-22-7-2-3-8-23(22)30(25)14-16-9-10-18(26)12-21(16)27/h2-10,12-13,17H,11,14-15H2,1H3 |
InChI 键 |
DANGZNMNAMJFHC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11130799.png)
![3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11130807.png)
![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130809.png)
methanolate](/img/structure/B11130814.png)
![N-(3-methoxypropyl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11130815.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide](/img/structure/B11130826.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130847.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11130854.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130855.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B11130865.png)
![(5Z)-5-(3-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130868.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130886.png)
![2-(4-tert-butylphenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11130892.png)
